N,N-Diethylguanidinium acetate
Overview
Description
Synthesis Analysis
A sequential one-pot approach towards N, N ′-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines is reported. This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N -phthaloylguanidines .Molecular Structure Analysis
The molecular formula of N,N-Diethylguanidinium acetate is C7H17N3O2. It has a molecular weight of 175.23 g/mol .Chemical Reactions Analysis
The guanidine derivative N-{(7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)aminomethylene}benzamide (3) has been obtained by the reaction of one measure of N-{[7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene]carbamothioyl}benzamide (2) with one measure of aniline in the presence of mercury (II) chloride and triethylamine in anhydrous dimethylformamide .Scientific Research Applications
Catalysis in Organic Synthesis
N,N-Diethylguanidinium acetate has shown effectiveness as a catalyst. For instance, it was used as a basic catalyst in the one-pot, four-component synthesis of 2H-indazolo[2,1-b]phthalazine-triones and dihydro-1H-pyrano[2,3-c]pyrazol-6-ones. This process achieved high yields at 80 °C, demonstrating the compound's role in facilitating efficient chemical reactions (Veisi et al., 2014).
Solvent Role in Cellulose Regeneration
In a study focusing on the regeneration of cellulose from ionic liquid solutions, N,N-Diethylguanidinium acetate was characterized among other ionic liquids for its Kamlet-Taft (KT) values. The study showed that certain thresholds of regeneration of cellulose solutions by water were determined, highlighting the potential role of N,N-Diethylguanidinium acetate in the field of biomaterials and its use in cellulose processing (Hauru et al., 2012).
Synthesis of Radioactive Compounds
N,N-Diethylguanidinium acetate has also been involved in the synthesis of radioactive compounds. For example, a study involved its use in the synthesis of 14C-Labelled N-(2-chloro-3,4-dimethoxybenzylideneamino)guanidinium acetate. This highlights its utility in the field of radiopharmaceuticals and its potential in various diagnostic and therapeutic applications (Almeida et al., 2002).
Safety and Hazards
Mechanism of Action
Target of Action
N,N-Diethylguanidinium acetate is a derivative of guanidine . Guanidine and its derivatives play a crucial role in the metabolism of living organisms . They are known to act as N-nucleophiles in the additions of unsaturated compounds, as well as alkylation and acylation . .
Mode of Action
Guanidine derivatives, from which n,n-diethylguanidinium acetate is derived, are known to interact with their targets through both nucleophilic and electrophilic characters . They can form hydrogen bonds, and their planarity and high basicity make them versatile for compounds with biological activity .
Biochemical Pathways
Guanidine and its derivatives are known to play a crucial role in the metabolism of living organisms . They are involved in various biochemical reactions, including the additions of unsaturated compounds, alkylation, and acylation .
Result of Action
Guanidine derivatives are known to have various biological applications, including acting as dna minor groove binders, kinase inhibitors, and α2-noradrenaline receptors antagonists .
properties
IUPAC Name |
acetic acid;1,1-diethylguanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3.C2H4O2/c1-3-8(4-2)5(6)7;1-2(3)4/h3-4H2,1-2H3,(H3,6,7);1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCKPLMOCAHXSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=N)N.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethylguanidinium acetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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